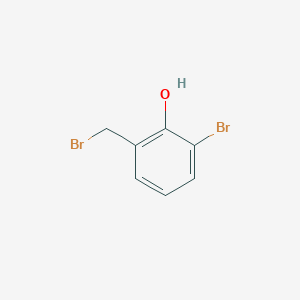

2-Bromo-6-(bromomethyl)phenol

Description

2-Bromo-6-(bromomethyl)phenol is a brominated phenolic compound characterized by a phenol core substituted with a bromine atom at the 2-position and a bromomethyl (-CH₂Br) group at the 6-position. This structure imparts significant reactivity due to the electron-withdrawing effects of bromine, which enhances the acidity of the phenolic hydroxyl group.

Properties

Molecular Formula |

C7H6Br2O |

|---|---|

Molecular Weight |

265.93 g/mol |

IUPAC Name |

2-bromo-6-(bromomethyl)phenol |

InChI |

InChI=1S/C7H6Br2O/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,4H2 |

InChI Key |

VNNMSKDJNGPWMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(bromomethyl)phenol typically involves the bromination of 2,6-dibromophenol. The reaction is carried out under mild conditions using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like aluminum bromide (AlBr3). The reaction proceeds efficiently at room temperature, yielding the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(bromomethyl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atoms or convert the hydroxyl group to a different functional group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution Products: Various substituted phenols or ethers.

Oxidation Products: Quinones or other oxidized phenolic compounds.

Reduction Products: De-brominated phenols or alcohols.

Scientific Research Applications

2-Bromo-6-(bromomethyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.

Industry: Utilized in the production of flame retardants and other brominated industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(bromomethyl)phenol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential antimicrobial effects. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below compares 2-Bromo-6-(bromomethyl)phenol with structurally related bromophenols:

Physical and Chemical Properties

- Acidity: Bromine substituents increase phenolic acidity compared to methyl or amino groups. For example, 2-Amino-6-bromophenol (mp 83–84°C) has lower acidity due to the electron-donating amino group.

- Thermal Stability: The cadmium complex derived from a bromophenol Schiff base is stable up to 190°C , suggesting bromophenols can form thermally robust coordination polymers.

Research Findings and Innovations

- Polymer Degradation: Bromophenols like dibromophenol are identified in polymer degradation blends, emphasizing their role in industrial waste streams .

- Metal-Organic Frameworks (MOFs): Bromophenol-derived Schiff bases form coordination polymers with unique bridging modes (e.g., azido ligands in Cd(II) complexes ).

Biological Activity

2-Bromo-6-(bromomethyl)phenol is a halogenated phenolic compound that has garnered interest in the scientific community due to its potential biological activities. The compound's structure, characterized by two bromine substituents and a hydroxyl group, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrO. The compound features a bromomethyl group at the 6-position and a bromine atom at the 2-position of the phenolic ring. This unique arrangement influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been evaluated for its effectiveness against bacteria and fungi, showing promising results in inhibiting growth.

- Bacterial Activity : Studies have demonstrated that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic processes.

- Fungal Activity : The antifungal properties of this compound have also been explored, revealing effectiveness against common fungal strains, which may be attributed to its ability to disrupt fungal cell wall synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival, leading to cell death.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing structural damage.

- Reactive Intermediate Formation : The bromomethyl group can form reactive intermediates that interact with cellular macromolecules, disrupting normal cellular functions.

Study 1: Antibacterial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potent antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Study 2: Antifungal Efficacy

In another research effort, the antifungal properties were assessed against Candida albicans, yielding an MIC of 16 µg/mL. This study highlighted the potential use of this compound in treating fungal infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.